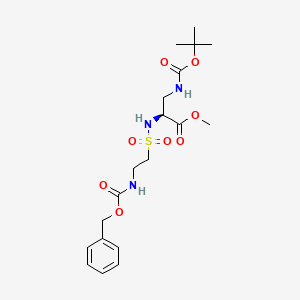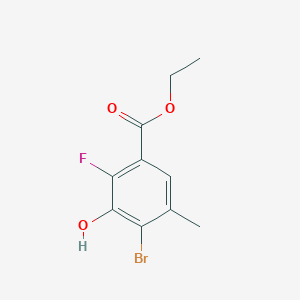
Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate is an organic compound with the molecular formula C10H10BrFO3 It is a derivative of benzoic acid, featuring a bromine, fluorine, hydroxyl, and methyl group on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-3-hydroxy-5-methylbenzoic acid, followed by esterification with ethanol. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Hydrolysis: Acidic or basic conditions can be employed, using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution: Products depend on the nucleophile used, such as iodo- or chloro-derivatives.
Oxidation: The major product would be 4-bromo-2-fluoro-3-oxo-5-methylbenzoic acid.
Reduction: The major product would be 4-bromo-2-fluoro-3-hydroxy-5-methylbenzyl alcohol.
Hydrolysis: The major product would be 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoic acid.
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Its derivatives can be used in the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of halogenated benzoates on biological systems.
Industrial Chemistry: It serves as a precursor for the synthesis of more complex organic molecules used in various industrial applications.
Mecanismo De Acción
The mechanism of action of Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The presence of halogens can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug design.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-bromo-3-hydroxy-5-methylbenzoate
- Ethyl 4-bromo-5-fluoro-2-methylbenzoate
- Ethyl 3-bromo-5-fluoro-2-hydroxy-4-methoxybenzoate
Uniqueness
Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The combination of bromine, fluorine, and hydroxyl groups on the benzene ring provides distinct chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H10BrFO3 |
|---|---|
Peso molecular |
277.09 g/mol |
Nombre IUPAC |
ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate |
InChI |
InChI=1S/C10H10BrFO3/c1-3-15-10(14)6-4-5(2)7(11)9(13)8(6)12/h4,13H,3H2,1-2H3 |
Clave InChI |
MMLBMOAZWQTSDC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C(C(=C1)C)Br)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


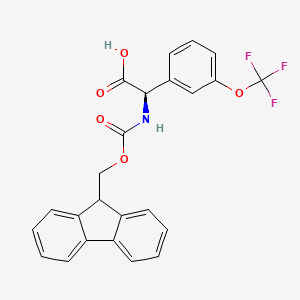


![2,2-Dimethyl-5-{[2-(methylsulfanyl)anilino]methylene}-1,3-dioxane-4,6-dione](/img/structure/B14027026.png)


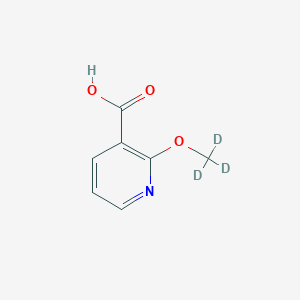

![Sodium 5-oxaspiro[2.3]hexane-1-carboxylate](/img/structure/B14027063.png)
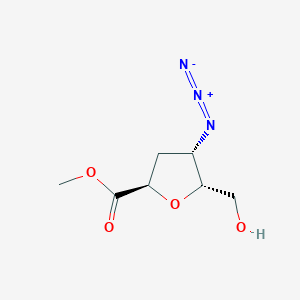

![(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14027087.png)

